5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4/c20-17-7-6-16(26-17)19(24)21-12-14-8-10-22(11-9-14)18(23)13-25-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPGUSKVRRHGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidinemethanol with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to form 1-(2-phenoxyacetyl)piperidin-4-yl)methanol.
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Bromination of Furan: : The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane to yield 5-bromofuran-2-carboxylic acid.
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Coupling Reaction: : The final step involves coupling the brominated furan with the piperidine intermediate. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom in the furan ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
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Oxidation and Reduction: : The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives. Reduction reactions can also be performed on the piperidine moiety to modify its functional groups.
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Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted furans.
Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.
Reduction Products: Reduced piperidine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide exhibit significant anticancer activity. The furan ring system is often associated with various biological activities, including cytotoxic effects against cancer cell lines. Studies have shown that derivatives of furan can induce apoptosis in cancer cells, making them potential candidates for drug development .
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial properties. Investigations into similar furan-based compounds have revealed efficacy against a range of pathogens, including bacteria and fungi. The incorporation of piperidine moieties has been linked to enhanced antimicrobial activity, which could be explored further with this compound .
Case Studies
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various furan derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of furan derivatives. The study demonstrated that certain modifications to the furan structure led to increased activity against Gram-positive bacteria. The results suggested that the piperidine component enhances membrane permeability, facilitating better interaction with bacterial targets .
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the furan ring may facilitate binding to specific sites, while the piperidine moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Table 1. Structural and Molecular Comparison of Selected Compounds
*Calculated based on IUPAC name; †Estimated using analogous structures.
Table 2. Substituent-Driven Property Trends
Biological Activity
5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This section explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H21BrN2O4
- Molecular Weight : 421.3 g/mol
- CAS Number : 1235312-51-2
- Structural Formula :
The biological activity of this compound can be attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit specific kinases and enzymes, which play critical roles in the proliferation and survival of cancer cells.
Biological Activity Overview
The biological activities of this compound include:
1. Antitumor Activity
- The compound has shown promising results in vitro against various cancer cell lines, including breast and prostate cancer models. It appears to induce apoptosis and inhibit cell growth through mechanisms involving the modulation of key signaling pathways.
2. Anti-inflammatory Properties
- Recent studies indicate that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
3. Antimicrobial Effects
- Preliminary data suggest that it exhibits antimicrobial properties against certain bacterial strains, potentially making it useful in treating infections resistant to conventional antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the furan ring or piperidine moiety can significantly influence its biological activity. For instance:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to target proteins.
- Phenoxyacetyl Group : This moiety is essential for maintaining the compound's antitumor activity, as it influences the overall conformation and interaction with biological targets.
Case Studies
Several studies have reported on the biological effects of related compounds, providing insights into the potential applications of this compound:
Q & A
Q. What are the key steps and challenges in synthesizing 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide?
The synthesis typically involves:
- Intermediate preparation : Formation of 5-bromofuran-2-carbonyl chloride via thionyl chloride (SOCl₂) reflux .
- Coupling reaction : Combining intermediates like piperidine-4-ylmethyl derivatives with phenoxyacetyl groups under basic conditions (e.g., triethylamine) .
- Challenges : Ensuring regioselectivity in the coupling step and minimizing side reactions (e.g., hydrolysis of the acyl chloride). Optimizing solvent polarity (e.g., dichloromethane or DMF) and temperature (0–25°C) is critical for yield (>70%) and purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : Confirm regiochemistry of the piperidine and furan moieties via and chemical shifts (e.g., furan protons at δ 6.3–7.2 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities in the piperidin-4-ylmethyl group and confirm hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .
- Mass spectrometry : Validate molecular weight (expected [M+H]⁺ ~480–500 Da) and detect impurities using high-resolution MS .
Q. How do structural modifications influence its physicochemical properties?
- Lipophilicity : The bromofuran and phenoxyacetyl groups increase logP (~3.5), enhancing membrane permeability but reducing aqueous solubility. Substituents like sulfonamides (logP ~2.8) can balance this .
- Stability : Susceptibility to hydrolysis at the carboxamide bond under acidic/basic conditions requires pH-controlled storage (pH 6–8) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Replication : Standardize assay conditions (e.g., cell lines, ATP concentrations in kinase assays) to minimize variability .
- SAR analysis : Compare analogs (e.g., replacing bromofuran with benzofuran) to identify critical pharmacophores. For example, bromine’s electron-withdrawing effect may enhance target binding .
- Meta-analysis : Cross-reference crystallographic data (e.g., hydrogen-bond distances in protein-ligand complexes) with biochemical IC₅₀ values .
Q. What computational strategies are recommended for studying its molecular interactions?
- Docking simulations : Use software like AutoDock Vina with force fields (e.g., AMBER) to predict binding modes to targets like kinases or GPCRs. Focus on the piperidine’s conformational flexibility .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- Free-energy calculations : Apply MM-PBSA to quantify contributions of hydrophobic (bromofuran) and polar (carboxamide) groups to binding affinity .
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
- ADME profiling : Measure metabolic stability in liver microsomes (e.g., t₁/₂ >60 min suggests suitability for in vivo studies). The bromine atom may reduce CYP450-mediated degradation .
- Formulation optimization : Use PEGylated nanoparticles to enhance solubility and bioavailability in animal models .
- Toxicology screens : Assess off-target effects via panel assays (e.g., hERG inhibition) to explain unexpected in vivo toxicity .
Q. What methods are used to characterize polymorphic forms of this compound?
- DSC/TGA : Identify melting points (e.g., Form I: 165°C; Form II: 158°C) and thermal stability .
- PXRD : Differentiate polymorphs via distinct diffraction peaks (e.g., 2θ = 12.5° for Form I vs. 10.8° for Form II) .
- Solubility studies : Compare dissolution rates in biorelevant media (e.g., FaSSIF) to select optimal polymorphs for formulation .
Q. How can stability under physiological conditions be systematically evaluated?
- Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, then monitor degradation products via LC-MS .
- Light sensitivity : Conduct ICH Q1B photostability testing to determine if amber vials are necessary for storage .
- Long-term stability : Store at 25°C/60% RH and analyze purity monthly for 12+ months to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
